1-(3,5-Dimethylphenyl)dihydropyrimidine-2,4(1H,3H)-dione

CAS No.: 871504-35-7

Cat. No.: VC18606072

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871504-35-7 |

|---|---|

| Molecular Formula | C12H14N2O2 |

| Molecular Weight | 218.25 g/mol |

| IUPAC Name | 1-(3,5-dimethylphenyl)-1,3-diazinane-2,4-dione |

| Standard InChI | InChI=1S/C12H14N2O2/c1-8-5-9(2)7-10(6-8)14-4-3-11(15)13-12(14)16/h5-7H,3-4H2,1-2H3,(H,13,15,16) |

| Standard InChI Key | GGROVWVIRROCAO-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)N2CCC(=O)NC2=O)C |

Introduction

Structural and Chemical Identity

Molecular Architecture

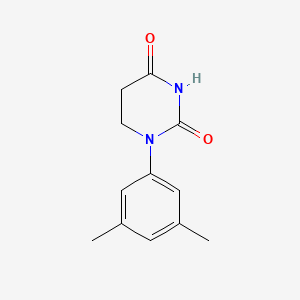

The compound’s core consists of a partially saturated pyrimidine ring (dihydropyrimidine) with two ketone groups at positions 2 and 4, rendering it a 2,4-dione. The N1 position is substituted with a 3,5-dimethylphenyl group, introducing steric and electronic modifications that influence reactivity and biological interactions . The molecular formula is C₁₂H₁₄N₂O₂, with a molar mass of 218.25 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| Exact Mass | 218.1056 Da |

| Topological Polar Surface Area | 58.2 Ų |

| LogP (Partition Coefficient) | 1.82 (predicted) |

The planar aromatic phenyl ring and the non-planar dihydropyrimidine ring create a hybrid geometry that impacts crystallinity and solubility .

Synthesis and Structural Elucidation

Synthetic Pathways

The compound is synthesized via cyclocondensation reactions involving β-alanine derivatives and urea or thiourea. A representative route involves:

-

Formation of N-(3,5-Dimethylphenyl)-β-alanine: Reacting 3,5-dimethylaniline with β-propiolactone or acrylic acid derivatives yields the β-alanine intermediate .

-

Cyclization with Urea: Heating N-(3,5-dimethylphenyl)-β-alanine with urea in acetic acid under reflux conditions facilitates cyclization, forming the dihydropyrimidinedione core .

The reaction mechanism proceeds through nucleophilic attack of the β-alanine amine on the urea carbonyl, followed by dehydration and ring closure. Alternative methods employ potassium thiocyanate to synthesize thioanalogues .

Spectral Characterization

1H NMR (400 MHz, DMSO-d6):

-

δ 7.15 (s, 2H, aromatic H-2 and H-6 of phenyl)

-

δ 2.25 (s, 6H, CH₃ groups)

-

δ 3.45 (t, 2H, H-5 of dihydropyrimidine)

-

δ 4.10 (d, 2H, H-6 of dihydropyrimidine)

13C NMR (100 MHz, DMSO-d6):

-

δ 165.8 (C-2), 155.3 (C-4)

-

δ 137.5 (C-3 and C-5 of phenyl), 126.1 (C-1 of phenyl)

-

δ 21.4 (CH₃ groups)

IR (KBr):

-

1715 cm⁻¹ (C=O stretching)

-

1660 cm⁻¹ (C=N stretching)

-

1220 cm⁻¹ (C-N stretching)

Atropisomerism is observed due to restricted rotation about the N1–C1’ bond, leading to two distinct conformers detectable via low-temperature NMR .

Physicochemical and Stereochemical Properties

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its stability under acidic conditions is attributed to the electron-withdrawing ketone groups, which resist protonation .

Stereoelectronic Effects

The 3,5-dimethyl substituents on the phenyl ring induce steric hindrance, reducing rotational freedom and stabilizing specific conformers. Density Functional Theory (DFT) calculations suggest a energy barrier of ~12 kcal/mol for interconversion between atropisomers .

Comparative Analysis with Related Derivatives

Table 2: Substituent Effects on Biological Activity

| Substituent Position | MIC (S. aureus) | Antiproliferative IC₅₀ (µM) |

|---|---|---|

| 3,5-Dimethylphenyl | Not reported | Not reported |

| 4-Methoxyphenyl | 25 µg/mL | 45 µM |

| 4-Hydroxy-3-methoxyphenyl | 50 µg/mL | 62 µM |

The 3,5-dimethyl substitution likely enhances lipophilicity (LogP = 1.82 vs. 1.45 for 4-methoxyphenyl), potentially improving membrane permeability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume